Cas no 83507-33-9 (3-Benzyl-3-azabicyclo[3.2.1]octan-8-one)

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one structure
83507-33-9 structure
Product Name:3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
CAS No:83507-33-9
MF:C14H17NO
MW:215.290883779526
MDL:MFCD08275096
CID:60577
PubChem ID:15639134
Update Time:2025-07-22

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Chemical and Physical Properties

Names and Identifiers

    • 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
    • (1R,5S)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
    • 3-(phenylmethyl)-3-Azabicyclo[3.2.1]octan-8-one
    • 3-Azabicyclo[3.2.1]octan-8-one, 3-(phenylmethyl)-
    • 3-Benzyl-3-azabicylo[3.2.1]octan-8-one
    • 3-Benzyl-3-aza-bicyclo[3.2.1]octan-8-one
    • 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-one (ACI)
    • EN300-43580
    • FT-0654131
    • J-511757
    • CS-W003492
    • SY022397
    • 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-one
    • 3-Benzyl-3-azabicylo[3.2.1]octan-8-one;3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
    • SCHEMBL1514852
    • AKOS009108659
    • A26169
    • 3-[(T-BUTOXYCARBONYL)AMINO]-5-METHYLHEXANOICACID
    • 3-benzyl-3-azabicyclo-[3.2.1]octan-8-one
    • AC-5761
    • 3-benzyl-3-aza-bicyclo [3.2.1]octane-8-one
    • A1-02712
    • DTXSID20576131
    • DCDAOVIVXGHHHU-UHFFFAOYSA-N
    • Z291279266
    • MFCD08275096
    • DS-15351
    • 3-benyl-3-aza-bicyclo[3.2.1]octan-8-one
    • AM81207
    • 83507-33-9
    • PB34286
    • C14H17NO
    • DB-075942
    • MDL: MFCD08275096
    • Inchi: 1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
    • InChI Key: DCDAOVIVXGHHHU-UHFFFAOYSA-N
    • SMILES: O=C1C2CCC1CN(C2)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 215.13100
  • Monoisotopic Mass: 215.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.14
  • Boiling Point: 342.9℃ at 760 mmHg
  • Flash Point: 151°C
  • Refractive Index: 1.584
  • PSA: 20.31000
  • LogP: 2.03540

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Security Information

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Pricemore >>

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3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Production Method

Production Method 1

Reaction Conditions
Reference
Aza-Tricyclic Substance P Antagonists
Lowe, John A. III; et al, Journal of Medicinal Chemistry, 1994, 37(18), 2831-40

Production Method 2

Reaction Conditions
1.1 Solvents: Trifluoroacetic acid ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Reference
An approach to azabicyclo[n.3.1]alkanes by double Mannich reaction
Mityuk, Andrey P.; et al, Synthesis, 2010, (3), 493-497

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  rt; 15 min, rt
1.2 rt; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
Reference
5,6-Membered CNN palladium pincer complexes of 3-benzyl-8-dimethylamino -3-azabicyclo[3.2.1]octane and 3-benzyl-9-dimethylamino-3-azabicyclo[3.3.1]nonane
Bulygina, Ludmila A.; et al, Journal of Organometallic Chemistry, 2019, 887, 64-70

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt; 48 h, rt
2.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ;  96 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Solvents: Trifluoroacetic acid ;  overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Reference
An approach to azabicyclo[n.3.1]alkanes by double Mannich reaction
Mityuk, Andrey P.; et al, Synthesis, 2010, (3), 493-497

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Raw materials

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Preparation Products

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:83507-33-9)3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Order Number:A26169
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):215.0/775.0
Email:sales@amadischem.com

Additional information on 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Professional Introduction to 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS No. 83507-33-9)

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a highly intriguing compound in the realm of chemical and pharmaceutical research, characterized by its unique bicyclic structure and azabenzyl substituent. This compound, identified by the CAS number 83507-33-9, has garnered significant attention due to its potential applications in medicinal chemistry and drug development. The intricate architecture of this molecule, featuring a fused bicyclic system with an azabenzyl group, makes it a subject of great interest for synthetic chemists and pharmacologists.

The structural motif of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one presents a challenging yet rewarding platform for the design of novel bioactive molecules. The presence of the azabenzyl group not only imparts specific steric and electronic properties but also opens up possibilities for diverse chemical modifications. These features are particularly valuable in the context of developing small-molecule inhibitors, ligands for enzyme or receptor binding, and other therapeutic agents.

In recent years, there has been a surge in research focused on the development of heterocyclic compounds with complex architectures, as these molecules often exhibit enhanced binding affinity and selectivity towards biological targets. The bicyclic system in 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one contributes to its rigid framework, which can be exploited to optimize interactions with biological macromolecules such as proteins and nucleic acids. This structural rigidity is a key factor in designing molecules with improved pharmacokinetic properties.

The utility of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one extends beyond its structural elegance; it also serves as a versatile intermediate in synthetic chemistry. Researchers have leveraged this compound to construct more complex molecules through various functionalization strategies, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and oxidative processes. These synthetic pathways highlight the compound's adaptability and its potential as a building block in drug discovery campaigns.

One of the most compelling aspects of studying 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is its potential in modulating biological pathways relevant to human health and disease. The azabenzyl moiety, in particular, has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic processes, inflammation, and neurodegeneration. Recent studies have demonstrated that derivatives of this compound exhibit promising activities in preclinical models, suggesting their therapeutic potential.

The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one presents a formidable challenge due to its complex three-dimensional framework and the need for precise stereocontrol at multiple centers. However, advances in synthetic methodologies have made it increasingly feasible to access such intricate molecules with high enantiomeric purity. Techniques such as asymmetric catalysis, directed ortho-metalation (DoM), and transition-metal-catalyzed reactions have been instrumental in achieving these synthetic goals.

The pharmacological evaluation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one has revealed several interesting properties that make it an attractive candidate for further development. For instance, studies have shown that certain derivatives exhibit inhibitory activity against specific enzymes implicated in diseases such as cancer and diabetes mellitus type 2. Additionally, the compound's ability to cross the blood-brain barrier has been explored in models of neurodegenerative disorders like Alzheimer's disease.

The future direction of research on 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is likely to focus on expanding its chemical space through innovative synthetic strategies and exploring its interactions with novel biological targets. The integration of computational chemistry techniques will play a crucial role in predicting the bioactivity of derivatives and guiding the design of next-generation molecules with enhanced therapeutic profiles.

In conclusion, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS No. 83507-33-9) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features, coupled with its synthetic accessibility and promising biological activities, make it a valuable asset for medicinal chemists seeking to design novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83507-33-9)3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
A26169
Purity:99%/99%
Quantity:100g/500g
Price ($):215.0/775.0
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